Cas no 85803-62-9 (2-(4-Methylpiperazin-1-yl)benzaldehyde)

2-(4-Methylpiperazin-1-yl)benzaldehyde is a versatile organic compound featuring a benzaldehyde core substituted with a 4-methylpiperazine moiety at the 2-position. This structural motif imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both aldehyde and tertiary amine functionalities allows for diverse derivatization, facilitating applications in heterocycle formation, Schiff base synthesis, and ligand design. Its well-defined reactivity profile and stability under standard conditions enhance its utility in multistep synthetic routes. The compound is particularly useful in medicinal chemistry for constructing pharmacophores with tailored electronic and steric properties.
2-(4-Methylpiperazin-1-yl)benzaldehyde structure
85803-62-9 structure
Product Name:2-(4-Methylpiperazin-1-yl)benzaldehyde
CAS No:85803-62-9
MF:C12H16N2O
MW:204.268242835999
MDL:MFCD01313808
CID:725624
PubChem ID:2795566
Update Time:2025-11-01

2-(4-Methylpiperazin-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylpiperazin-1-yl)benzaldehyde
    • 2-(4-Methylpiperazino)benzadehyde
    • 2-(4-METHYLPIPERAZINO)BENZALDEHYDE
    • Benzaldehyde,2-(4-methyl-1-piperazinyl)-
    • Benzaldehyde, 2-(4-methyl-1-piperazinyl)-
    • GSRYZPWIWYYROI-UHFFFAOYSA-N
    • 4-methylpiperazin-1-ylbenzaldehyde
    • 2-(4-methylpiperazinyl)benzaldehyde
    • SBB093340
    • 2-(4-methylpiperazinyl)-benzaldehyde
    • 2-(4-Methyl-1-piperazinyl)benzaldehyde
    • 2-(4methyl-1-piperazinyl)-benzaldehyde
    • 2-
    • 2-(4-Methyl-1-piperazinyl)benzaldehyde (ACI)
    • EN300-725369
    • CS-W006303
    • SCHEMBL414216
    • TS-02905
    • 2-(4-methyl-1-piperazinyl)-benzaldehyde
    • 85803-62-9
    • 2-(4-methylpiperazino)benzaldehyde, AldrichCPR
    • DTXSID20383786
    • AKOS000260630
    • J-506070
    • MFCD01313808
    • 2-(4-methylpiperazin-1-yl)-benzaldehyde
    • DB-019467
    • F10452
    • SY109568
    • MDL: MFCD01313808
    • Inchi: 1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3
    • InChI Key: GSRYZPWIWYYROI-UHFFFAOYSA-N
    • SMILES: O=CC1C(N2CCN(C)CC2)=CC=CC=1

Computed Properties

  • Exact Mass: 204.12600
  • Monoisotopic Mass: 204.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.6
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.107
  • Melting Point: 44 °C
  • Boiling Point: 110
  • Flash Point: 142.3°C
  • Refractive Index: 1.581
  • PSA: 23.55000
  • LogP: 1.25380

2-(4-Methylpiperazin-1-yl)benzaldehyde Security Information

2-(4-Methylpiperazin-1-yl)benzaldehyde Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Methylpiperazin-1-yl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 120 °C
Reference
Ruthenium catalyzed β-C(sp3)-H functionalization on the 'privileged' piperazine nucleus
Murugesh, V.; et al, Chemical Communications (Cambridge, 2017, 53(75), 10448-10451

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, reflux; reflux → rt
1.2 Reagents: Water Solvents: Water
Reference
tert-Amino effect in heterocyclic chemistry. Synthesis of hydrogenated spiro derivatives of quinolines
D'yachenko, E. V.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2004, 53(6), 1240-1247

2-(4-Methylpiperazin-1-yl)benzaldehyde Raw materials

2-(4-Methylpiperazin-1-yl)benzaldehyde Preparation Products

Additional information on 2-(4-Methylpiperazin-1-yl)benzaldehyde

Professional Introduction to 2-(4-Methylpiperazin-1-yl)benzaldehyde (CAS No. 85803-62-9)

2-(4-Methylpiperazin-1-yl)benzaldehyde, a compound with the chemical identifier CAS No. 85803-62-9, is a significant molecule in the field of pharmaceutical chemistry and drug development. This aromatic aldehyde derivative features a piperazine ring substituted with a methyl group at the 4-position, making it a versatile scaffold for designing bioactive molecules. The structural motif of this compound has garnered considerable attention due to its potential applications in medicinal chemistry, particularly in the synthesis of pharmacologically active agents.

The benzaldehyde moiety in 2-(4-Methylpiperazin-1-yl)benzaldehyde is well-known for its ability to participate in various chemical reactions, including condensation reactions with amino compounds to form Schiff bases. These Schiff bases have been extensively studied for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the piperazine ring enhances the solubility and bioavailability of the compound, making it an attractive candidate for further pharmacological exploration.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of such compounds. Studies have demonstrated that the conformational flexibility of the piperazine ring in 2-(4-Methylpiperazin-1-yl)benzaldehyde plays a crucial role in determining its binding affinity to biological targets. This has led to the development of novel computational tools that can predict the pharmacokinetic and pharmacodynamic properties of derivatives of this compound with high accuracy.

In the realm of drug discovery, 2-(4-Methylpiperazin-1-yl)benzaldehyde has been utilized as an intermediate in the synthesis of more complex molecules. For instance, it has been employed in the preparation of kinase inhibitors, which are critical in treating various types of cancer and inflammatory diseases. The methylpiperazine moiety is particularly valuable in this context because it can modulate the binding interactions between the drug and its target protein, thereby enhancing therapeutic efficacy.

The compound's potential is further underscored by its role in developing next-generation antipsychotic and antidepressant drugs. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which are key targets in treating neurological disorders. By incorporating a benzaldehyde group into this framework, researchers can fine-tune the pharmacological profile of these compounds to achieve better therapeutic outcomes. For example, recent studies have shown that derivatives of 2-(4-Methylpiperazin-1-yl)benzaldehyde exhibit significant activity against serotonin reuptake transporters, suggesting their utility in treating depression and anxiety disorders.

The synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques not only enhance efficiency but also minimize waste production, aligning with green chemistry principles. The growing emphasis on sustainable practices in pharmaceutical manufacturing makes such innovations particularly relevant.

Electrochemical methods have also been explored for synthesizing this compound more efficiently. By leveraging electrochemical oxidation or reduction processes, researchers can achieve selective functionalization without the need for harsh reagents or extensive purification steps. This approach not only reduces costs but also contributes to a more environmentally friendly synthesis process.

The biological activity of 2-(4-Methylpiperazin-1-yl)benzaldehyde has been investigated through both in vitro and in vivo studies. In vitro assays have revealed that this compound exhibits inhibitory effects on various enzymes and receptors relevant to human health. For instance, it has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vivo studies have further supported these findings by demonstrating its ability to modulate neurotransmitter levels in animal models.

The compound's potential as an adjuvant therapy for infectious diseases is another area of active research. By enhancing immune responses through interactions with immune cells and cytokine pathways, derivatives of 2-(4-Methylpiperazin-1-yl)benzaldehyde could improve treatment outcomes for bacterial and viral infections. This multifaceted utility underscores its importance as a lead compound in drug development pipelines.

The future direction of research on 2-(4-Methylpiperazin-1-yl)benzaldehyde includes exploring its role in targeted drug delivery systems. Nanotechnology-based approaches have emerged as powerful tools for enhancing drug delivery efficiency by improving bioavailability and reducing side effects. By incorporating this compound into polymeric nanoparticles or liposomes, researchers aim to develop targeted therapies that can selectively deliver drugs to affected tissues.

The integration of artificial intelligence (AI) into drug discovery has also opened new avenues for studying this compound. Machine learning algorithms can analyze vast datasets to identify novel derivatives with enhanced pharmacological properties. This computational approach has already led to several promising candidates that are being further investigated through traditional experimental methods.

In conclusion, 2-(4-Methylpiperazin-1-yl)benzaldehyde (CAS No. 85803-62-9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable scaffold for designing bioactive molecules with diverse therapeutic effects. The ongoing research into its synthesis, biological activity, and applications highlights its importance as a lead compound in modern drug development efforts.

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